molecular formula C31H40N2O6S2 B12735933 Indomonocarbocyanine CAS No. 50354-01-3

Indomonocarbocyanine

Cat. No.: B12735933
CAS No.: 50354-01-3
M. Wt: 600.8 g/mol
InChI Key: ZXICIFDEGMIMJY-UHFFFAOYSA-N
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Description

Indomonocarbocyanine is a cyanine dye characterized by its polymethine chain structure, which confers strong absorption and fluorescence properties in the visible to near-infrared spectrum. It is commonly utilized in biomedical imaging and diagnostic applications due to its selective tissue uptake and excretion pathways. The compound’s molecular formula is C₃₆H₄₅N₃O₆S₂, with a molecular weight of 679.89 g/mol, and it is often synthesized as a pyridine salt (CAS: 50354-01-3) . Its primary application lies in hepatic studies, where it is used to assess liver function, cholestasis, and steatosis in experimental models .

Properties

CAS No.

50354-01-3

Molecular Formula

C31H40N2O6S2

Molecular Weight

600.8 g/mol

IUPAC Name

4-[(2E)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C31H40N2O6S2/c1-30(2)24-14-5-7-16-26(24)32(20-9-11-22-40(34,35)36)28(30)18-13-19-29-31(3,4)25-15-6-8-17-27(25)33(29)21-10-12-23-41(37,38)39/h5-8,13-19H,9-12,20-23H2,1-4H3,(H-,34,35,36,37,38,39)

InChI Key

ZXICIFDEGMIMJY-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)O)C

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)O)C

Origin of Product

United States

Preparation Methods

The synthesis of indomonocarbocyanine involves the reaction of indole derivatives with carbocyanine precursors under specific conditions. The process typically includes:

Chemical Reactions Analysis

Indomonocarbocyanine undergoes various chemical reactions, including:

Scientific Research Applications

Indomonocarbocyanine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of indomonocarbocyanine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Indomonocarbocyanine belongs to the cyanine dye family, which includes compounds like indodicarbocyanine and indotricarbocyanine. However, its monomethine chain distinguishes it from higher polymethine analogues. Below is a comparative analysis with two functionally similar compounds: 125I-BSP (sulfobromophthalein) and 2-aminobenzamides.

Comparative Data Table

Parameter This compound 125I-BSP 2-Aminobenzamides
Chemical Class Cyanine dye (monomethine) Phthalein derivative Benzamide derivative
Molecular Weight 679.89 g/mol ~838.19 g/mol (BSP + 125I) Variable (e.g., ~150–300 g/mol)
Primary Application Hepatic imaging, cholestasis studies Liver function tests Enzyme inhibition, drug design
Excretion Pathway Biliary excretion (>90%) Renal and biliary excretion Metabolic clearance
Disease Sensitivity Detects cholestasis, steatosis General liver dysfunction N/A (target-specific)
Radiolabeling Compatible (e.g., 125I labeling) Directly radiolabeled Not typically radiolabeled

Key Research Findings

  • Hepatic Selectivity: this compound exhibits superior liver-to-background contrast compared to 125I-BSP in rat models. After intravenous injection, >90% of the compound is concentrated in the liver and excreted via bile, whereas 125I-BSP shows mixed renal and biliary excretion .
  • Disease Detection: In cholestatic rats, this compound’s blood clearance kinetics are significantly delayed, mirroring the severity of bile duct obstruction. This contrasts with 125I-BSP, which is less sensitive to early-stage cholestasis .
  • Structural Advantages: Unlike 2-aminobenzamides, which require structural modifications for target specificity, this compound’s inherent fluorescence and biodistribution reduce the need for complex derivatization .

Biological Activity

Indomonocarbocyanine is a synthetic dye that has gained attention in various biological applications due to its unique fluorescent properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medical research, and relevant case studies.

This compound is a member of the cyanine dye family, characterized by its ability to absorb and emit light in the near-infrared spectrum. This property makes it particularly useful in medical imaging and diagnostics. The dye functions primarily by binding to specific biological targets, which allows for visualization and tracking of cellular processes.

PropertyValue
Molecular FormulaC₁₅H₁₅N₂O₃S
Molecular Weight305.36 g/mol
Absorption Maximum800 nm
Emission Maximum820 nm

Biological Applications

  • Medical Imaging : this compound is widely used in fluorescence imaging techniques. Its high stability and low toxicity make it suitable for in vivo applications.
  • Cellular Tracking : The dye can be utilized to track cellular processes such as apoptosis and proliferation by labeling specific cell types or organelles.
  • Diagnostic Tools : Recent studies have explored its use in detecting various diseases, including cancer, through enhanced imaging techniques.

Case Study 1: Evaluation of Tumor Perfusion

A study investigated the use of this compound in assessing tumor perfusion using fluorescence imaging. The results indicated that the dye effectively highlighted areas of increased blood flow within tumors, providing critical information for surgical planning and treatment assessment .

Case Study 2: Tracking Cellular Dynamics

In a separate experiment, researchers employed this compound to visualize cellular dynamics during apoptosis in cultured cells. The findings demonstrated that the dye could accurately mark apoptotic cells, allowing for real-time monitoring of cell death processes .

Safety and Toxicity Profile

While this compound is generally considered safe for use in laboratory settings, it is essential to evaluate its toxicity in clinical applications. Studies have shown that at low concentrations, the dye exhibits minimal cytotoxicity; however, higher concentrations can lead to adverse effects on cell viability .

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